molecular formula C22H22N2O3S B250715 N-{3-[(4-isobutoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide

N-{3-[(4-isobutoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide

Numéro de catalogue: B250715
Poids moléculaire: 394.5 g/mol
Clé InChI: BHBMNCYJWCHONY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{3-[(4-isobutoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide, also known as ITSA-1, is a small molecule inhibitor that has shown promising results in scientific research. It is a potent inhibitor of the protein kinase TBK1, which is involved in the regulation of innate immune responses.

Mécanisme D'action

N-{3-[(4-isobutoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide inhibits the activation of TBK1 by binding to its kinase domain. TBK1 is a serine/threonine kinase that is involved in the regulation of innate immune responses. It phosphorylates various proteins involved in the innate immune signaling pathway, leading to the production of pro-inflammatory cytokines and interferons. By inhibiting TBK1 activation, this compound reduces the production of pro-inflammatory cytokines and interferons, thereby suppressing the innate immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines and interferons in various cell lines and animal models. It has also been shown to reduce the severity of inflammation in animal models of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Avantages Et Limitations Des Expériences En Laboratoire

N-{3-[(4-isobutoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and selectivity for TBK1, making it an ideal tool for studying the role of TBK1 in various biological processes. However, this compound also has some limitations. It is not a specific inhibitor of TBK1 and can also inhibit other kinases such as IKKε. Therefore, it is important to use appropriate controls and assays to ensure the specificity of this compound for TBK1.

Orientations Futures

There are several future directions for the study of N-{3-[(4-isobutoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide. One potential application is in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. TBK1 activation has been implicated in the pathogenesis of these diseases, and this compound has been shown to inhibit TBK1 activation and reduce neuroinflammation in animal models. Another potential application is in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. This compound has been shown to reduce the severity of inflammation in animal models of these diseases. Additionally, further studies are needed to elucidate the molecular mechanisms of this compound and its potential off-target effects.

Méthodes De Synthèse

The synthesis method of N-{3-[(4-isobutoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide involves the reaction of 4-isobutoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-aminophenylthiourea to form the desired product. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane.

Applications De Recherche Scientifique

N-{3-[(4-isobutoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and autoimmune diseases. It has been shown to inhibit the activation of TBK1, which is involved in the regulation of innate immune responses. TBK1 activation has been implicated in various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Therefore, this compound has the potential to be used as a therapeutic agent for these diseases.

Propriétés

Formule moléculaire

C22H22N2O3S

Poids moléculaire

394.5 g/mol

Nom IUPAC

N-[3-[[4-(2-methylpropoxy)benzoyl]amino]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C22H22N2O3S/c1-15(2)14-27-19-10-8-16(9-11-19)21(25)23-17-5-3-6-18(13-17)24-22(26)20-7-4-12-28-20/h3-13,15H,14H2,1-2H3,(H,23,25)(H,24,26)

Clé InChI

BHBMNCYJWCHONY-UHFFFAOYSA-N

SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CS3

SMILES canonique

CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CS3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.